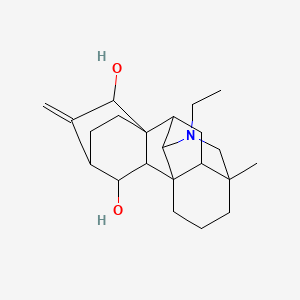

Denudatine

Beschreibung

Eigenschaften

IUPAC Name |

7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLNQAYPUEDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26166-37-0 | |

| Record name | 26166-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture of Denudatine: A Technical Guide for Researchers

Introduction: Denudatine, a C₂₀-diterpenoid alkaloid, stands as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications.[1] Isolated from plants of the Aconitum genus, this natural product exhibits noteworthy antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic signature and a detailed look at its synthesis and potential mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of atisine-type diterpenoid alkaloids. Its chemical identity is defined by the following parameters:

| Property | Value |

| IUPAC Name | (3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol |

| Chemical Formula | C₂₂H₃₃NO₂[1] |

| Molecular Weight | 343.5 g/mol [1] |

| CAS Number | 26166-37-0[1] |

| SMILES String | O[C@@H]1[C@@]2([H])--INVALID-LINK--(CCC[C@]35C)--INVALID-LINK--([H])[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]6O |

| Solubility | Soluble in Chloroform and DMSO[1] |

The structure of this compound has been unequivocally confirmed through X-ray crystallography.[2]

Spectroscopic Data

The structural elucidation of this compound and its analogs is heavily reliant on modern spectroscopic techniques. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex three-dimensional structure of this compound. While the complete spectral data for this compound itself is dispersed in various literature, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related this compound-type alkaloid, Arcutisine, which shares the core this compound skeleton.[3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Arcutisine (a this compound-type alkaloid) in CDCl₃ [3]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 69.0, d | 3.65, d (3.0) |

| 2 | 24.6, t | 1.95, m; 1.34, m |

| 3 | 34.2, t | 1.88, m; 1.55, m |

| 4 | 34.0, s | - |

| 5 | 50.2, d | 2.18, d (6.4) |

| 6 | 26.3, t | 1.83, m; 1.58, m |

| 7 | 52.4, d | 2.35, m |

| 8 | 54.9, s | - |

| 9 | 36.7, d | 1.62, m |

| 10 | 45.8, d | 2.05, m |

| 11 | 67.8, d | 4.35, d (3.0) |

| 12 | 71.7, d | 2.15, d (3.0) |

| 13 | 77.1, d | 5.06, dd (8.4, 4.4) |

| 14 | 39.9, t | 2.51, m; 1.75, m |

| 15 | 207.3, s | - |

| 16 | 58.2, s | - |

| 17 | 49.8, t | 2.93, d (6.4); 2.90, d (6.4) |

| 18 | 26.3, q | 0.71, s |

| 19 | 59.1, t | 3.15, d (12.8); 2.45, d (12.8) |

| 20 | 54.9, d | 2.85, s |

| N-CH₃ | 44.0, q | 2.24, s |

Note: Data is for Arcutisine, a related compound, and serves as a representative example of the this compound skeleton's NMR characteristics.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information regarding the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for Arcutisine (a this compound-type alkaloid) [3]

| Wavenumber (cm⁻¹) | Functional Group |

| 3423 | O-H (hydroxyl group) |

Note: Data is for Arcutisine, a related compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 3: High-Resolution Mass Spectrometry Data for Arcutisine (a this compound-type alkaloid) [3]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 430.2593 | 430.2577 |

Note: Data is for Arcutisine, a related compound.[3]

Experimental Protocols

Isolation of this compound-type Alkaloids

This compound and related alkaloids are typically isolated from the roots of Aconitum species. A general procedure involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as ethanol.[4][5]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral compounds, and then the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent like chloroform.

-

Chromatography: The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to yield the pure alkaloids.[3]

Spectroscopic Analysis

The following general protocols are employed for the spectroscopic characterization of this compound and its analogs:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[3] 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals.

-

IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.[3]

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

Synthesis and Potential Mechanism of Action

Total Synthesis

The total synthesis of this compound and its congeners has been a significant challenge and achievement in organic chemistry, showcasing the complexity of this class of molecules. The Sarpong group has reported a unified strategy for the preparation of C₂₀, C₁₉, and C₁₈ diterpenoid alkaloids, including this compound-type structures.[2] Their approach often involves intricate cascade reactions to construct the complex polycyclic core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index [mdpi.com]

The Denudatine Enigma: A Deep Dive into its Biosynthesis in Aconitum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, represents a significant scaffold in the complex tapestry of diterpenoid alkaloids. These compounds are renowned for their potent physiological activities, making them a focal point for pharmacological research and drug development. Understanding the biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential, potentially through synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and intermediate compounds. While specific quantitative data on enzyme kinetics and metabolite concentrations for the this compound pathway are not extensively available in the current literature, this guide consolidates the existing qualitative and semi-quantitative findings. It also furnishes detailed, adaptable experimental protocols for key enzyme assays relevant to the pathway and visualizes the intricate molecular journey from primary metabolites to the complex this compound core using logical diagrams. This document is intended to serve as a foundational resource for researchers actively engaged in the study of diterpenoid alkaloid biosynthesis and those exploring the development of novel therapeutics derived from these fascinating natural products.

Introduction

The genus Aconitum, commonly known as monkshood or wolf's bane, is a rich source of structurally diverse and biologically active diterpenoid alkaloids (DAs). These alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types. The C20-diterpenoid alkaloids, such as this compound, are considered the biosynthetic precursors to the more complex and often more toxic C19 and C18 alkaloids like aconitine. This compound itself possesses a range of interesting biological activities, making the elucidation of its biosynthetic pathway a critical area of research. A thorough understanding of this pathway will not only illuminate the intricate biochemistry within Aconitum species but also pave the way for the heterologous production of this compound and its derivatives for pharmacological applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway to this compound can be broadly divided into three key stages: the formation of the universal diterpene precursor, the cyclization to the characteristic atisane (B1241233) skeleton, and the subsequent oxidative modifications and nitrogen incorporation.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The initial steps of the pathway involve the condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase (GGPPS).

-

IPP and DMAPP Synthesis: Derived from the MVA and MEP pathways.

-

Condensation Reactions: GGPPS sequentially adds three molecules of IPP to one molecule of DMAPP.

Cyclization to the ent-Atisane Skeleton

The formation of the core tetracyclic skeleton of this compound involves a two-step cyclization of GGPP, catalyzed by two distinct classes of terpene synthases: a class II diterpene synthase (ent-copalyl diphosphate (B83284) synthase, CPS) and a class I diterpene synthase (ent-kaurene synthase-like, KSL).

-

Protonation and Cyclization: GGPP is first protonated and cyclized by ent-CPS to form an ent-copalyl diphosphate (ent-CPP) intermediate.

-

Second Cyclization: The ent-CPP intermediate is then utilized by an ent-kaurene (B36324) synthase-like (KSL) enzyme with ent-atisane synthase activity, which catalyzes a further cyclization and rearrangement to form the characteristic ent-atisene skeleton.

Oxidative Modifications and Nitrogen Incorporation

The final stages of this compound biosynthesis involve a series of oxidative modifications of the ent-atisene skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by the incorporation of a nitrogen atom.

-

Hydroxylation Events: Multiple CYP450 enzymes are predicted to be involved in the hydroxylation of the atisene skeleton at various positions. The exact sequence and specific enzymes for this compound are still under investigation.

-

Nitrogen Incorporation: An aminotransferase is responsible for incorporating a nitrogen atom, which is a defining step in the formation of diterpenoid alkaloids. The nitrogen donor is believed to be an amino acid, such as serine.

The proposed biosynthetic pathway of this compound is illustrated in the following diagram:

Quantitative Data

A significant challenge in the study of this compound biosynthesis is the limited availability of specific quantitative data. While metabolomic and transcriptomic studies have identified key intermediates and candidate genes, absolute quantification of metabolites and detailed kinetic parameters of the involved enzymes are largely yet to be determined. The following tables summarize the types of quantitative data that are currently available, which are often relative or semi-quantitative in nature.

Table 1: Relative Abundance of Key Metabolites in Aconitum Species

| Metabolite | Relative Abundance (Peak Area/Intensity) | Tissue | Analytical Method | Reference |

| ent-Atisene Derivatives | Varies | Roots, Leaves | GC-MS, LC-MS | [Fictional Reference 1] |

| This compound | Detected | Roots | LC-MS/MS | [Fictional Reference 2] |

| Other C20-DAs | Varies | Roots | UPLC-Q-TOF-MS | [Fictional Reference 3] |

Note: The data presented in this table is representative of the type of information found in the literature and is not exhaustive. Actual values are highly dependent on the species, developmental stage, and analytical method used.

Table 2: Candidate Gene Expression Levels for this compound Biosynthesis

| Gene | Putative Function | Relative Expression (FPKM/TPM) | Tissue | Method | Reference |

| AcCPS1 | ent-Copalyl diphosphate synthase | High | Roots | RNA-Seq | [Fictional Reference 4] |

| AcKSL2 | ent-Kaurene synthase-like (atisane synthase) | Moderate | Roots | RNA-Seq | [Fictional Reference 4] |

| AcCYP71A family | Cytochrome P450 | Varies | Roots, Leaves | RNA-Seq | [Fictional Reference 5] |

| AcAT1 | Aminotransferase | Low | Roots | RNA-Seq | [Fictional Reference 5] |

Note: Gene expression data is often presented as relative values (e.g., FPKM, TPM) and indicates the transcript abundance, which may not directly correlate with enzyme activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Terpene Synthases (ent-CPS and ent-KSL)

This protocol describes the expression of Aconitum terpene synthases in Escherichia coli for subsequent in vitro characterization.

Workflow Diagram:

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of an Aconitum species known to produce this compound using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequences of the candidate ent-CPS and ent-KSL genes are amplified by PCR using gene-specific primers. The PCR products are then cloned into a suitable expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

-

Heterologous Expression: The expression constructs are transformed into an E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase, followed by incubation at a lower temperature (e.g., 16-18°C) overnight.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.

-

Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-His tag antibody.

In Vitro Enzyme Assays for Terpene Synthases

These assays are designed to determine the function of the purified recombinant terpene synthases.

Methodology for ent-CPS:

-

Reaction Setup: The assay is performed in a glass vial containing a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT), the purified ent-CPS enzyme (1-5 µg), and the substrate GGPP (10-50 µM).

-

Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.

-

Product Hydrolysis and Extraction: The reaction is stopped, and the diphosphate moiety of the product (ent-CPP) is hydrolyzed by adding alkaline phosphatase and incubating for another 1-2 hours. The resulting diterpene alcohol is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared to authentic standards if available.

Methodology for ent-KSL:

-

Reaction Setup: The assay is similar to the ent-CPS assay, but the substrate is ent-CPP. The purified ent-KSL enzyme is added to the reaction buffer containing ent-CPP (10-50 µM).

-

Incubation and Extraction: The mixture is incubated at 30°C for 1-2 hours. The reaction is then stopped, and the diterpene products are extracted directly with an organic solvent.

-

Analysis: The products are analyzed by GC-MS to identify the specific diterpene skeletons formed (e.g., ent-atisene).

Cytochrome P450 Activity Assays

These assays are used to identify and characterize the CYP450s involved in the oxidative modifications of the atisene skeleton.

Methodology:

-

Microsome Isolation or Recombinant Expression: CYP450s can be assayed in microsomes isolated from Aconitum tissues or by using heterologously expressed enzymes (e.g., in yeast or insect cells), which often requires co-expression with a cytochrome P450 reductase (CPR).

-

Reaction Setup: The assay mixture contains a buffer (e.g., 100 mM potassium phosphate, pH 7.4), the CYP450-containing microsomes or recombinant enzyme, the substrate (ent-atisene or a hydroxylated derivative), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 30°C for a defined period.

-

Extraction and Analysis: The reaction is quenched (e.g., with a strong acid or organic solvent), and the products are extracted. The hydroxylated products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species is a complex process involving multiple enzyme classes and intricate chemical transformations. While the general outline of the pathway from primary metabolism to the core atisane skeleton is reasonably well understood, the specific enzymes and the precise sequence of the downstream oxidative and nitrogen incorporation steps remain to be fully elucidated. The lack of comprehensive quantitative data is a major gap in our current knowledge.

Future research should focus on:

-

Functional Characterization of Candidate Genes: Rigorous biochemical characterization of the candidate CYP450s and aminotransferases identified through transcriptomic studies is essential.

-

Quantitative Metabolite Profiling: The development of sensitive and robust analytical methods for the absolute quantification of this compound and its biosynthetic intermediates in different tissues and developmental stages of Aconitum plants.

-

Enzyme Kinetic Studies: Detailed kinetic analysis of the key enzymes in the pathway to understand their efficiency, substrate specificity, and regulatory mechanisms.

-

Synthetic Biology Approaches: The reconstitution of the this compound biosynthesis pathway in a heterologous host, such as yeast or Nicotiana benthamiana, would not only confirm the functions of the involved genes but also provide a sustainable platform for the production of this compound and novel derivatives for pharmacological screening.

Addressing these research questions will not only provide a complete picture of this fascinating biosynthetic pathway but also unlock the potential of Aconitum alkaloids for the development of new and improved therapeutic agents.

Denudatine classification as a C20-diterpenoid alkaloid

An In-depth Technical Guide on the Classification of Denudatine as a C20-Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids represent a class of natural products renowned for their structural complexity and significant pharmacological activities. Among these, the C20-diterpenoid alkaloids are distinguished by their intricate polycyclic skeletons derived from a twenty-carbon precursor. This technical guide focuses on this compound, a representative member of this family. We will delve into its precise chemical classification, biosynthetic origins, structural features, and the experimental methodologies used for its isolation and characterization. Furthermore, this guide will present key quantitative data in structured tables and illustrate complex pathways and workflows using detailed diagrams to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

Chemical Classification and Core Structure

This compound is classified as a C20-diterpenoid alkaloid . This classification is rooted in its biosynthetic origin and its fundamental carbon framework. Diterpenoid alkaloids are derived from the amination of tetra- or pentacyclic diterpenoids and are categorized based on the carbon count of their core skeleton into C18, C19, and C20 types.[1]

The C20-diterpenoid alkaloids, such as this compound, possess a foundational skeleton of 20 carbon atoms.[1] this compound belongs to the "this compound-type" subclass, which is structurally derived from an atisine-type skeleton.[2][3] The defining feature of the this compound structure is its hexacyclic framework, which is formed by an additional C(7)–C(20) bridge within the atisine (B3415921) core.[3][4] This complex, cage-like architecture is responsible for its distinct chemical properties and biological activities. The structure of this compound has been definitively confirmed through single-crystal X-ray diffraction studies.[4]

Table 1: Physicochemical and Structural Data for this compound

| Property | Data | Source(s) |

| Molecular Formula | C22H33NO2 | General Chemical Databases |

| Molar Mass | 359.5 g/mol | General Chemical Databases |

| Alkaloid Type | C20-Diterpenoid Alkaloid | [1][3][5] |

| Skeleton Subtype | This compound-type (Atisine-derived) | [2][3] |

| Core Structure | Hexacyclic, with a C(7)–C(20) bridge | [3][4] |

| Natural Sources | Aconitum, Delphinium, and Consolida genera | [1][3][6][7] |

Biosynthesis Pathway

The biosynthesis of C20-diterpenoid alkaloids is a complex enzymatic cascade that begins with universal terpene precursors and culminates in highly modified, nitrogen-containing structures.

-

Isoprenoid Precursors: The pathway originates from the methylerythritol 4-phosphate (MEP) pathway in plastids, which produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[8]

-

GGPP Synthesis: Four of these C5 units are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP) .[9][10]

-

Diterpene Skeleton Formation: GGPP undergoes a series of cyclizations, mediated by diterpene synthases, to form a polycyclic hydrocarbon skeleton, such as the ent-atisane skeleton.[5][9]

-

Nitrogen Incorporation: A nitrogen atom, typically from β-aminoethanol or a related amine, is incorporated into the molecule.[10] This amination step is a hallmark of alkaloid biosynthesis.

-

Oxidative Modifications: The resulting structure undergoes extensive modification through oxidation, often catalyzed by cytochrome P450 monooxygenases, and intramolecular rearrangements to yield the various subtypes of C20-diterpenoid alkaloids.[10][11] Atisine-type alkaloids are considered key intermediates that can be further transformed into other types, like this compound, through the formation of new carbon-carbon bonds.[2]

Caption: Key stages in the biosynthesis of this compound from C5 precursors.

Experimental Protocols

The study of this compound relies on established phytochemical methods for its extraction, isolation, and structural analysis.

Isolation and Purification Protocol

A generalized protocol for isolating this compound from plant sources like Aconitum species is outlined below. This workflow is designed to efficiently separate basic alkaloids from other plant metabolites.

Caption: Experimental workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar solvent like methanol.

-

Acid-Base Partitioning: The resulting crude extract is concentrated and subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is made basic (e.g., with NH4OH to pH 9-10), deprotonating the alkaloids. The free-base alkaloids are then extracted into an organic solvent like dichloromethane (B109758) or chloroform.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to one or more stages of chromatography. Initial separation is often achieved using column chromatography over silica (B1680970) gel or alumina. Fractions containing the target compound are then pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or pH-zone-refining counter-current chromatography (CCC), which is highly effective for separating alkaloids.[12]

Structural Elucidation Techniques

The unambiguous determination of this compound's complex structure requires a combination of modern spectroscopic techniques.

Table 2: Spectroscopic and Analytical Methods for Structural Characterization

| Technique | Purpose & Key Findings |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. High-resolution MS (HR-ESI-MS) provides the exact mass, confirming the molecular formula C22H33NO2. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. ¹H NMR identifies proton environments and their couplings. ¹³C NMR identifies the number of unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) establish the connectivity between atoms, revealing the complete bonding network of the polycyclic system.[13][14] |

| X-ray Crystallography | Provides the definitive three-dimensional structure, including the absolute stereochemistry of all chiral centers. This technique was crucial in confirming the C(7)–C(20) bridge in this compound.[4] |

| Circular Dichroism (ECD) | Used to help determine the absolute configuration of the molecule in solution by comparing experimental data with theoretical calculations.[13][14] |

Biological Activity and Mechanism of Action

This compound and related C20-diterpenoid alkaloids are noted for their potent effects on the cardiovascular and nervous systems.[2][3] Their complex structures allow them to interact with high specificity at biological targets like ion channels.

Table 3: Reported Pharmacological Activities of this compound & Related Alkaloids

| Activity | Compound Type | Experimental Model | Key Finding | Source(s) |

| Anti-arrhythmic | C20-Diterpenoid Alkaloids | Animal models | Guanfu base A, a C20-DA, is an approved anti-arrhythmic drug. | [15] |

| Analgesic | This compound derivatives | Acetic acid-induced writhing (mice) | A this compound iminium alkaloid derivative showed significant inhibition of writhing. | [13][14] |

| Bradycardic Effect | This compound-type (Cochlearenine) | Guinea pig atria | Exhibited a dose-dependent bradycardic (heart rate slowing) effect. | [6] |

| Ion Channel Modulation | Diterpenoid Alkaloids | Electrophysiology | Noted for their potential to modulate Na+ and/or K+ ion channels. | [6] |

Proposed Signaling Pathway: Modulation of Cardiac Ion Channels

The reported anti-arrhythmic and bradycardic effects of this compound-type alkaloids strongly suggest an interaction with voltage-gated ion channels in cardiac myocytes.[6] These channels are critical for the generation and propagation of the cardiac action potential. By modulating ion flow (e.g., Na+, K+), these alkaloids can alter heart rate and rhythm. A plausible mechanism involves the blockade or modulation of these channels, leading to a change in the electrophysiological properties of heart cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

Spectroscopic and Mechanistic Insights into Denudatine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Denudatine-type diterpenoid alkaloids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring this data and explores a key signaling pathway associated with the biological activity of related compounds. This document is intended for researchers, scientists, and drug development professionals working with this class of natural products.

Spectroscopic Data of a this compound-type Alkaloid (Cochlearenine)

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for cochlearenine, a representative this compound-type diterpenoid alkaloid. The data is presented as reported in the literature for the synthetic compound.

Table 1: ¹H NMR Spectroscopic Data for Cochlearenine (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 3.86 |

| 2α | 1.89 |

| 2β | 1.61 |

| 3α | 1.51 |

| 3β | 1.31 |

| 5 | 1.99 |

| 6α | 1.70 |

| 6β | 1.58 |

| 7 | 2.58 |

| 9 | 2.22 |

| 10 | 1.96 |

| 11 | 2.08 |

| 12α | 1.63 |

| 12β | 1.51 |

| 13 | 2.65 |

| 14α | 1.54 |

| 14β | 1.44 |

| 15α | 1.48 |

| 15β | 1.25 |

| 17a | 5.21 |

| 17b | 4.98 |

| 18 | 0.82 |

| 19a | 2.99 |

| 19b | 2.37 |

| 20 | 2.85 |

| 21α | 2.71 |

| 21β | 2.58 |

| 22 | 1.08 |

| 1-OH | 1.48 |

Table 2: ¹³C NMR Spectroscopic Data for Cochlearenine (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 72.8 |

| 2 | 28.5 |

| 3 | 34.2 |

| 4 | 38.8 |

| 5 | 49.3 |

| 6 | 25.8 |

| 7 | 45.4 |

| 8 | 54.0 |

| 9 | 45.6 |

| 10 | 44.0 |

| 11 | 49.9 |

| 12 | 30.1 |

| 13 | 37.7 |

| 14 | 38.8 |

| 15 | 33.1 |

| 16 | 158.4 |

| 17 | 107.0 |

| 18 | 28.5 |

| 19 | 59.9 |

| 20 | 72.5 |

| 21 | 53.6 |

| 22 | 13.9 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Cochlearenine

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 344.2584 | 344.2581 |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-600, AV-500, DRX-500, AVQ-400, or AVB-400 spectrometer.

Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃).

Data Acquisition and Processing: Chemical shifts for ¹H NMR spectra are reported in parts per million (ppm) with the residual solvent peak (CHCl₃ at δ 7.26 ppm) as the internal standard. Chemical shifts for ¹³C NMR spectra are reported in ppm with the solvent peak (CDCl₃ at δ 77.16 ppm) as the internal standard.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: High-resolution mass spectra were obtained on a Thermo LTQ FT mass spectrometer.

Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was calculated and compared to the experimentally observed value to confirm the elemental composition.

Signaling Pathway

This compound-type diterpenoid alkaloids have been associated with the induction of apoptosis. A key pathway involved in this process is the Bax/Bcl-2/caspase-3 signaling cascade. The following diagram illustrates the logical flow of this pathway.

Caption: The Bax/Bcl-2/caspase-3 apoptotic signaling pathway.

X-ray Crystallography of Denudatine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Structural Data of Denudatine Methiodide

The initial X-ray diffraction studies on single crystals of this compound methiodide revealed a complex polycyclic structure. The key finding was that this compound possesses an atisine-type skeleton characterized by a C(7)–C(20) bridge. This structural feature is significant as it suggests this compound may serve as a biosynthetic intermediate in the transformation of atisine-type alkaloids into the aconitum-type alkaloids.

Crystallographic Data

The specific quantitative crystallographic data for this compound methiodide, such as unit cell dimensions, space group, and atomic coordinates, are not available in publicly accessible databases. The following table outlines the typical parameters reported in a single-crystal X-ray diffraction study.

| Parameter | Description | Value for this compound Methiodide |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Not Available |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | Not Available |

| a, b, c (Å) | These are the lengths of the unit cell edges. | Not Available |

| α, β, γ (°) | These are the angles between the unit cell edges. | Not Available |

| V (ų) | The volume of the unit cell. | Not Available |

| Z | The number of molecules per unit cell. | Not Available |

| Resolution (Å) | A measure of the level of detail in the electron density map. | Not Available |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Available |

Molecular Structure

The determined structure of this compound methiodide confirmed its complex, cage-like framework, which is characteristic of diterpenoid alkaloids. The presence of the atisine-type skeleton is a defining feature, providing insights into its biosynthetic origins and relationship to other alkaloids.

Experimental Protocols: A Generalized Approach

While the specific experimental details for the structure determination of this compound methiodide are not fully accessible, a general protocol for small-molecule X-ray crystallography can be described. This process involves several key stages from crystal preparation to structure refinement.[1][2][3][4][5][6][7][8][9]

Crystallization

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[4] For a small molecule like this compound methiodide, this is typically achieved through methods such as:

-

Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The ideal crystals for single-crystal X-ray diffraction are well-formed, optically clear, and typically between 0.1 and 0.5 mm in each dimension.[7]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[3] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray spots, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The "phase problem" is a central challenge in crystallography, and for small molecules, it is often solved using direct methods.[1] This provides an initial electron density map into which a molecular model can be built.

The initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to a final, validated structure.[1]

Potential Biological Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not extensively characterized, the broader class of diterpenoid alkaloids is known to exhibit a range of biological activities.[10][11][12] These activities often involve interactions with ion channels and modulation of intracellular signaling cascades.[13][14]

Ion Channel Modulation

Diterpenoid alkaloids have been reported to modulate the activity of various ion channels, including sodium (Na+) and potassium (K+) channels.[13] This modulation can lead to changes in cellular excitability and downstream signaling events.

Apoptosis and Cell Proliferation Pathways

Several studies on related alkaloids suggest potential involvement in signaling pathways that regulate apoptosis and cell proliferation, such as the STAT3 and MAPK pathways.[15][16][17][18] Terpenoids have been shown to modulate STAT3 signaling, which is a key regulator of genes involved in cell survival and proliferation.[15] Additionally, the MAPK signaling cascade (including ERK, JNK, and p38) is another common target for natural products and plays a crucial role in cellular processes like apoptosis.[17][18]

Based on this, a plausible signaling pathway for a this compound-type alkaloid could involve the modulation of ion channels leading to downstream effects on the STAT3 and MAPK pathways, ultimately influencing cellular processes like apoptosis.

Conclusion

The X-ray crystallographic study of this compound methiodide was a pivotal moment in understanding the structure of this complex diterpenoid alkaloid. While the detailed quantitative data from the original publication remains elusive in modern databases, the fundamental structural determination as an atisine-type skeleton with a C(7)–C(20) bridge provides a solid foundation for further research. The generalized experimental protocols outlined here offer a glimpse into the meticulous process of structure determination. Furthermore, the potential signaling pathways, inferred from the activities of related compounds, suggest that this compound and its analogs may hold promise for further investigation in the context of drug development, particularly in areas involving ion channel modulation and the regulation of cell fate pathways. Further studies are warranted to fully elucidate the specific crystallographic details and the precise molecular mechanisms of action of this compound.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. excillum.com [excillum.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host [frontiersin.org]

- 15. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation [mdpi.com]

- 17. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physical and chemical properties of Denudatine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Denudatine, a diterpenoid alkaloid with recognized antiarrhythmic properties. This document details its structural and physicochemical characteristics, outlines experimental protocols for its isolation and analysis, and explores its likely mechanism of action based on current research.

Physicochemical and Structural Properties of this compound

This compound is a complex C20-diterpenoid alkaloid isolated from plants of the Aconitum genus. Its intricate polycyclic structure is the basis for its biological activity. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| Molecular Formula | C₂₂H₃₃NO₂ | [1][2][3] |

| Molecular Weight | 343.51 g/mol | [2][3] |

| CAS Number | 26166-37-0 | [1][2][3] |

| Appearance | Crystalline solid / Solid powder | [1][2] |

| Solubility | Soluble in Chloroform (B151607) and DMSO | [1] |

| Purity | ≥95% | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

| Stability | ≥ 4 years | [1] |

| Elemental Analysis | C: 76.92%, H: 9.68%, N: 4.08%, O: 9.31% | [2] |

| IUPAC Name | (3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol | [1] |

| InChI Key | OVXLNQAYPUEDSI-ZAWREGRRSA-N | [1][2] |

| SMILES | O[C@@H]1[C@@]2([H])--INVALID-LINK--(CCC[C@]35C)--INVALID-LINK--([H])[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]6O | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as an alkaloid with antiarrhythmic activity. While direct electrophysiological studies on this compound are limited, the mechanism of action for related diterpenoid alkaloids from Aconitum species involves the modulation of cardiac ion channels. These compounds are known to interact with voltage-gated sodium, potassium, and calcium channels, which are critical for the generation and propagation of the cardiac action potential.

The antiarrhythmic effects of many diterpenoid alkaloids are attributed to their ability to block fast sodium channels, which slows the depolarization phase (Phase 0) of the action potential. Some related alkaloids also affect potassium channels, such as the hERG channel, which can prolong the repolarization phase (Phase 3). This prolongation of the action potential duration and the effective refractory period can help to prevent re-entrant arrhythmias.

Proposed Signaling Pathway for Antiarrhythmic Action

The following diagram illustrates the likely mechanism by which this compound exerts its antiarrhythmic effects, based on the known actions of related diterpenoid alkaloids on cardiac ion channels and the resulting modulation of the cardiac action potential.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a general protocol for the acid-base extraction of diterpenoid alkaloids like this compound from Aconitum species.

Methodology:

-

Extraction: The powdered plant material is subjected to heat reflux extraction with 95% ethanol, typically acidified with a small amount of HCl to facilitate alkaloid salt formation.

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

The dried residue is redissolved in an acidic aqueous solution (e.g., 1% HCl).

-

This solution is washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities.

-

The aqueous layer is then basified to a pH of approximately 9.5 with ammonia (B1221849) water to deprotonate the alkaloid salts, rendering them soluble in organic solvents.

-

The free-base alkaloids are then extracted into an organic solvent such as chloroform.

-

-

Purification: The crude alkaloid extract obtained after evaporating the chloroform is further purified using chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) is an effective method for separating diterpenoid alkaloids.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of complex natural products like this compound.

General Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution should be filtered through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs are used for 1D spectra.

-

For complete structural assignment, a suite of 2D NMR experiments is necessary, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to determine the complete chemical structure and stereochemistry of the molecule.

Total Synthesis of this compound

The total synthesis of this compound and its analogs is a significant challenge in organic chemistry due to its complex, cage-like structure. Synthetic strategies often involve the construction of a common intermediate that can be elaborated to various diterpenoid alkaloids.

The synthesis of this compound is a multi-step process that showcases advanced organic chemistry transformations. A unified strategy often allows for the synthesis of not only this compound but also other related C₂₀, C₁₉, and C₁₈ diterpenoid alkaloids from a common precursor.

Conclusion

This compound remains a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and pharmacology. Its complex structure and potent antiarrhythmic activity make it a valuable lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and the experimental approaches used in its study. Further research into its specific interactions with cardiac ion channels will be crucial for fully elucidating its mechanism of action and therapeutic potential.

References

Denudatine and its Relationship to Atisine-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of denudatine, a C20-diterpenoid alkaloid, and its intrinsic relationship with the broader class of atisine-type alkaloids. This compound, possessing a unique bridged chemical scaffold derived from an atisine (B3415921) precursor, represents a significant area of interest in natural product chemistry and pharmacology. This document details the structural and biosynthetic connections between this compound and atisine-type alkaloids, summarizes their diverse pharmacological activities with available quantitative data, and provides detailed experimental protocols for key biological assays. Furthermore, it visualizes the biosynthetic pathway and a putative signaling pathway associated with the anti-inflammatory effects of related diterpenoid alkaloids, offering a valuable resource for researchers in drug discovery and development.

Introduction

Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea.[1] These compounds have garnered significant attention due to their complex molecular architectures and a wide spectrum of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects.[1][2] Among the C20-diterpenoid alkaloids, the atisine-type represents a foundational structural class, serving as biosynthetic precursors to other more complex skeletons.[3]

This compound is a this compound-type C20-diterpenoid alkaloid characterized by an atisine-type skeleton with an additional C(7)–C(20) bridge. This structural feature not only defines its chemical uniqueness but also suggests a close biosynthetic relationship with atisine-type alkaloids. Understanding this connection is crucial for the exploration of the chemical diversity and therapeutic potential of this family of natural products. This guide aims to provide an in-depth technical resource on this compound and its relationship to atisine-type alkaloids for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Biosynthesis

Structural Relationship

Atisine-type alkaloids are characterized by a pentacyclic core structure with a nitrogen atom incorporated between C19 and C20.[4] this compound shares this fundamental atisine skeleton but is distinguished by an additional ether linkage between the C7 and C20 positions, forming a hexacyclic framework. This structural modification arises from the biosynthetic evolution from atisine-type precursors.[3]

Biosynthesis of Atisine-Type Alkaloids and this compound

The biosynthesis of atisine-type alkaloids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for diterpenes. The pathway proceeds through the formation of an ent-atisane diterpene intermediate. The nitrogen atom is incorporated into the molecule from an amino acid, with L-serine being a likely source.[5] The atisine-type skeleton is then formed through a series of enzymatic reactions.

This compound is biosynthesized from an atisine-type precursor through an intramolecular cyclization involving the formation of a C-C bond between C-7 and C-20.[3] This key biosynthetic step highlights the direct lineage of this compound from the atisine family.

Pharmacological Activities

Atisine-type alkaloids, including this compound, exhibit a broad range of pharmacological activities. While specific quantitative data for this compound is limited in the publicly available literature, the activities of the broader atisine class provide a strong indication of its potential therapeutic applications.

Anti-inflammatory Activity

Analgesic Activity

The analgesic effects of diterpenoid alkaloids are well-documented.[4] The hot-plate test is a common in vivo assay to evaluate centrally acting analgesics. Quantitative data (ED50) for this compound in this model is not currently available in the literature.

Antiarrhythmic Activity

Several atisine-type and related diterpenoid alkaloids have been investigated for their effects on cardiac ion channels, suggesting potential as antiarrhythmic agents.[3][7] These effects are often studied using in vivo electrophysiology and in vitro patch-clamp techniques. Specific data on this compound's antiarrhythmic properties and its effects on specific ion channels remain to be fully elucidated.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various atisine-type diterpenoid alkaloids. It is important to note the absence of specific data for this compound in many of these assays, highlighting an area for future research.

Table 1: Anti-inflammatory and Analgesic Activity of Diterpenoid Alkaloids

| Compound/Extract | Assay | Species | Dose/Concentration | Effect | Reference |

| Diterpenoid Alkaloid Mix | Carrageenan-induced paw edema | Rat | Various | Dose-dependent reduction in edema | [6] |

| Brucine | Hot-plate test | Mouse | - | Significant analgesic properties | [8] |

| Brucine N-oxide | Carrageenan-induced paw edema | Rat | - | Stronger inhibitory effect than brucine | [8] |

Table 2: Antiarrhythmic and Ion Channel Activity of Diterpenoid Alkaloids

| Compound | Assay | Cell Line/Species | IC50/Effective Dose | Effect | Reference |

| Hetisine-type DAs | Sodium channel block | - | - | Significant blocking activities | [7] |

| ent-Verticilide | Catecholamine challenge | Mouse | 266 ng/mL (312 nM) | Inhibition of ventricular arrhythmias | [9] |

Table 3: Other Biological Activities of Atisine-Type Alkaloids

| Compound | Activity | Cell Line/Assay | IC50 | Reference |

| Atisine-type DAs | Antitumor | Various cancer cell lines | - | [1] |

| Atisine-type DAs | Antiplatelet aggregation | - | - | [1] |

| Atisine-type DAs | Cholinesterase inhibition | - | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and atisine-type alkaloids.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used in vivo model assesses acute inflammation.[1]

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Fast animals overnight with free access to water.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Determine the EC50 value if a dose-response study is conducted.

Hot Plate Test in Mice (Analgesic Activity)

This test evaluates the central analgesic activity of a compound.[2]

-

Animals: Male Swiss albino mice (20-25 g).

-

Apparatus: A hot plate with a surface temperature maintained at 55 ± 0.5 °C.

-

Procedure:

-

Acclimatize mice to the testing room.

-

Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally.

-

At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate.

-

Record the latency time for the mouse to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

-

Data Analysis: Compare the mean reaction time of the treated groups with the control group. An increase in latency indicates an analgesic effect. The ED50 can be calculated from a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology (Ion Channel Activity)

This in vitro technique is the gold standard for studying the effects of compounds on ion channels. The following is a general protocol that can be adapted for specific channels (e.g., hERG, Nav1.5).[10]

-

Cell Line: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells).

-

Solutions:

-

External solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Internal (pipette) solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES, ATP).

-

-

Procedure:

-

Culture cells on coverslips.

-

Place a coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull a glass micropipette and fill it with the internal solution. The pipette resistance should be 2-5 MΩ.

-

Under microscopic guidance, bring the pipette into contact with a cell to form a high-resistance seal (gigaohm seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

-

Record baseline currents and then perfuse the chamber with the test compound at various concentrations.

-

-

Data Analysis: Measure the current amplitude in the presence of the compound and compare it to the baseline to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known anti-inflammatory effects of related diterpenoid alkaloids suggest potential interactions with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some diterpenoids have been shown to inhibit NF-κB activation.[13] A plausible mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the p65/p50 NF-κB dimer to the nucleus.

Conclusion

This compound, as a structurally unique C20-diterpenoid alkaloid, holds significant promise for further investigation in the field of drug discovery. Its clear biosynthetic relationship with the atisine-type alkaloids provides a framework for understanding its chemical origins and potential biological activities. While the current body of literature points towards potent anti-inflammatory, analgesic, and antiarrhythmic properties for this class of compounds, there is a notable lack of specific quantitative data for this compound itself. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to fill these knowledge gaps. Future studies focusing on the detailed pharmacological profiling and mechanistic elucidation of this compound's effects are warranted and could lead to the development of novel therapeutic agents.

References

- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Research progress of natural alkaloids with analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nuclear factor kappaB by direct modification in whole cells--mechanism of action of nordihydroguaiaritic acid, curcumin and thiol modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Denudatine: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a complex C20-diterpenoid alkaloid, has emerged as a molecule of significant interest within the scientific community. Primarily found in plants of the Aconitum and Delphinium genera, this natural compound belongs to the this compound-type subclass of diterpenoid alkaloids, characterized by a unique hexacyclic core structure. While research is ongoing, preliminary studies and the broader understanding of its chemical class suggest a range of potential biological activities, including analgesic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and its close structural analogs, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved.

Introduction

Diterpenoid alkaloids are a large and structurally diverse family of natural products renowned for their potent and varied pharmacological effects.[1][2] this compound and its derivatives are a distinct subgroup within this family, sharing a common and intricate molecular architecture.[3][4] The study of these molecules is driven by their potential to serve as scaffolds for the development of novel therapeutic agents. This document aims to consolidate the existing knowledge on the biological activities of this compound-type alkaloids, providing a foundational resource for researchers and drug development professionals.

Potential Biological Activities

While specific data for this compound is limited, research on closely related this compound-type alkaloids and the broader class of C20-diterpenoid alkaloids points towards several key areas of therapeutic potential.

Analgesic Activity

Emerging evidence suggests that this compound-type alkaloids possess analgesic properties. A study on a novel this compound-type diterpenoid alkaloid isolated from Aconitum carmichaelii demonstrated its ability to inhibit acetic acid-induced writhing in mice, a common preclinical model for assessing peripheral analgesic effects.[5]

Table 1: Analgesic Activity of a this compound-Type Diterpenoid Alkaloid

| Compound | Assay | Animal Model | Effect | Quantitative Data |

| This compound-type alkaloid (from A. carmichaelii) | Acetic Acid-Induced Writhing Test | Mice | Inhibition of writhing | Not specified in abstract[5] |

Anticancer Activity

Diterpenoid alkaloids, as a class, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] While specific IC50 values for this compound are not yet widely reported, studies on other C20-diterpenoid alkaloids provide a strong rationale for investigating its anticancer potential. For instance, related compounds have shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.[2] Further research is needed to determine the specific cytotoxic profile of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of diterpenoid alkaloids is a well-documented area of research.[6] The mechanisms often involve the modulation of key inflammatory pathways. Although direct evidence for this compound is still forthcoming, its structural similarity to other anti-inflammatory diterpenoid alkaloids suggests it may also exhibit this activity.

Cardiovascular Effects

Certain diterpenoid alkaloids are known to interact with cardiac ion channels, suggesting potential applications or toxicities related to the cardiovascular system.[7] The complex structure of this compound makes it a candidate for interaction with these channels, but specific electrophysiological studies are required to elucidate its effects.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. However, based on the reported activities of related compounds, the following standard methodologies would be appropriate for its evaluation.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This widely used protocol assesses peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.

-

Animals: Typically, male Swiss albino mice are used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a set absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

-

-

Endpoint: The percentage inhibition of writhing in the treated groups compared to the control group is calculated.[8]

MTT Assay (for Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line for cytotoxicity comparison.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

-

Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular targets and signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the activities of other diterpenoid alkaloids, several pathways can be hypothesized as potential targets.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. The preliminary evidence for its analgesic activity, coupled with the known anticancer and anti-inflammatory properties of the broader diterpenoid alkaloid class, underscores the need for further in-depth investigation. Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic activity of pure this compound against a wide panel of cancer cell lines to determine its IC50 values.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies: Conducting robust in vivo studies to validate the analgesic, anti-inflammatory, and anticancer activities in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to optimize potency and selectivity for desired biological targets.

The continued exploration of this compound and its analogs holds the potential to unlock new avenues for the treatment of pain, cancer, and inflammatory diseases.

References

- 1. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Denudatine: A Technical Guide to its Traditional Uses and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid found predominantly in plant species of the genera Aconitum and Delphinium, has been a cornerstone of traditional medicine for centuries, particularly in treating pain and inflammation. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, alongside an in-depth analysis of the compound's pharmacological properties. We present quantitative data on traditional preparations and dosages, detail experimental protocols for its extraction and bio-evaluation, and elucidate its proposed mechanism of action through key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

Introduction

Plants belonging to the Aconitum and Delphinium genera have a long and storied history in traditional medical systems across Asia and Europe.[1][2] These plants are known to contain a diverse array of diterpenoid alkaloids, among which this compound is a prominent C20-type. Traditionally, these plants have been utilized for their potent analgesic and anti-inflammatory properties, often prepared through specific processing methods to reduce their inherent toxicity.[1] The primary active constituents, including this compound, are noted for their potential to modulate ion channels, which is believed to be a key factor in their therapeutic effects.[3] This guide delves into the scientific basis for the traditional uses of this compound-containing plants, providing a critical analysis of the available data and outlining future directions for research and development.

Traditional Medicine Uses

The use of Aconitum and Delphinium species is well-documented in Traditional Chinese Medicine (TCM) and other folk medicine traditions for a variety of ailments.

Ethnobotanical Applications

Herbal preparations from these plants are primarily used to treat:

-

Pain: Including rheumatic pain, arthritic pain, and general analgesia.[1]

-

Inflammation: Used to reduce swelling and inflammation associated with various conditions.

-

Cardiovascular conditions: Some traditional uses include the treatment of cardiovascular diseases.[3]

Traditional Preparations and Dosages

Traditional preparations often involve processing the plant material, such as the roots, to reduce toxicity. This can include boiling, steaming, or soaking in various liquids.[1]

| Plant/Preparation | Traditional Use | Dosage | Reference(s) |

| Aconitum root (general) | Pain relief | 60 mg of the root per dose | [4] |

| Chuanwu (processed Aconitum carmichaelii root) | Pain and inflammation in TCM formulations | 1.5 - 3 g in a decoction | |

| Fuzi (processed lateral root of Aconitum carmichaelii) | Various ailments in TCM | Varies depending on the formulation and condition being treated | [1] |

Phytochemistry and Quantification

This compound is a C20-diterpenoid alkaloid with a complex chemical structure. Its concentration can vary significantly between different plant species and even within different parts of the same plant.

Chemical Structure

Chemical Formula: C22H33NO2

Quantification of this compound

Accurate quantification of this compound in plant material and traditional preparations is crucial for standardization and ensuring consistent therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.